4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
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Overview
Description
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is often catalyzed by [Et3NH][HSO4] under specific conditions, such as a temperature of 80°C and a catalyst concentration of 25 mol%. The reaction yields high purity and selectivity, making it suitable for both laboratory and industrial production .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiazolidine ring enhances its binding affinity and specificity, making it a potent inhibitor in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
- 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid
Uniqueness
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is unique due to its specific structure, which includes a butyric acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other thiazolidine derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHBLVYRSYUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364436 |
Source
|
Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18623-60-4 |
Source
|
Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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